Tryptophanyl-5'AMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are ribonucleoside derivatives containing an adenosine moiety, where the phosphate group is acylated . Tryptophanyl-5’AMP is involved in the aminoacylation reaction catalyzed by tryptophanyl-tRNA synthetase, which plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA .
Preparation Methods
The preparation of Tryptophanyl-5’AMP involves the enzymatic reaction catalyzed by tryptophanyl-tRNA synthetase. This enzyme activates tryptophan by forming tryptophanyl-AMP, which is then attached to tRNA to form tryptophanyl-tRNA . High-resolution experimental phases for tryptophanyl-tRNA synthetase complexed with tryptophanyl-5’AMP have been studied to understand the structural basis of this reaction .
Chemical Reactions Analysis
Tryptophanyl-5’AMP undergoes various chemical reactions, including:
Aminoacylation Reaction: This is the primary reaction where tryptophanyl-5’AMP is formed by the activation of tryptophan by ATP and its subsequent attachment to tRNA.
Hydrolysis: Tryptophanyl-5’AMP can be hydrolyzed to release tryptophan and AMP.
Common reagents and conditions used in these reactions include ATP, tryptophan, and tRNA, with the reaction typically occurring in the presence of tryptophanyl-tRNA synthetase . The major products formed from these reactions are tryptophanyl-tRNA and AMP .
Scientific Research Applications
Tryptophanyl-5’AMP has several scientific research applications:
Mechanism of Action
Tryptophanyl-5’AMP exerts its effects through the aminoacylation reaction catalyzed by tryptophanyl-tRNA synthetase. The enzyme activates tryptophan by forming tryptophanyl-AMP, which is then attached to tRNA to form tryptophanyl-tRNA . This process ensures the accurate translation of the genetic code for tryptophan during protein synthesis .
Comparison with Similar Compounds
Tryptophanyl-5’AMP is similar to other aminoacyl-AMP compounds, such as tyrosyl-5’AMP. Both compounds are involved in the aminoacylation reaction catalyzed by their respective tRNA synthetases . tryptophanyl-5’AMP is unique in its specific recognition of tryptophan, facilitated by conserved structural elements in tryptophanyl-tRNA synthetase . Similar compounds include:
Tyrosyl-5’AMP: Involved in the aminoacylation of tyrosine.
Phenylalanyl-5’AMP: Involved in the aminoacylation of phenylalanine.
Properties
Molecular Formula |
C21H24N7O8P |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(31)36-37(32,33)34-7-14-16(29)17(30)20(35-14)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29-30H,5,7,22H2,(H,32,33)(H2,23,25,26)/t12-,14+,16+,17+,20+/m0/s1 |
InChI Key |
IFQVDHDRFCKAAW-SQIXAUHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.